molecular formula C40H32 B12520278 2,2'-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) CAS No. 653599-46-3

2,2'-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene)

Cat. No.: B12520278
CAS No.: 653599-46-3
M. Wt: 512.7 g/mol
InChI Key: FDUYKYYKFXTXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) is an organic compound that features a unique structure combining naphthalene and fluorene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) typically involves the reaction of 9,9-dimethyl-9H-fluorene with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the fluorene and naphthalene units are coupled in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Br2, Cl2, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.

    Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical characteristics.

    Chemistry: Acts as a building block for the synthesis of more complex organic molecules and materials.

    Biology and Medicine: Investigated for potential use in bioimaging and as a fluorescent probe due to its strong fluorescence [][3].

Mechanism of Action

The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Naphthalene-2,6-diyl)bis(9,9-dimethyl-9H-fluorene) is unique due to its specific combination of naphthalene and fluorene units, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability.

Properties

CAS No.

653599-46-3

Molecular Formula

C40H32

Molecular Weight

512.7 g/mol

IUPAC Name

2-[6-(9,9-dimethylfluoren-2-yl)naphthalen-2-yl]-9,9-dimethylfluorene

InChI

InChI=1S/C40H32/c1-39(2)35-11-7-5-9-31(35)33-19-17-29(23-37(33)39)27-15-13-26-22-28(16-14-25(26)21-27)30-18-20-34-32-10-6-8-12-36(32)40(3,4)38(34)24-30/h5-24H,1-4H3

InChI Key

FDUYKYYKFXTXJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.